L-Eflornithine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Oncology Applications

1.1 Treatment of High-Risk Neuroblastoma

L-Eflornithine has been approved by the FDA for use in adult and pediatric patients with high-risk neuroblastoma, aimed at reducing the risk of relapse after achieving a partial response to prior therapies. A multi-center, open-label trial demonstrated that patients receiving this compound orally twice daily showed improved event-free survival rates compared to historical controls .

Key Findings:

- In a study involving 105 patients, this compound was administered based on body surface area until disease progression or for a maximum of 2 years.

- The treatment led to significant improvements in outcomes compared to historical benchmarks from prior studies .

1.2 Mechanism of Action in Cancer Treatment

The mechanism by which this compound exerts its effects involves the inhibition of polyamine synthesis, which is crucial for cell growth and differentiation. This inhibition has been shown to restore the balance of the LIN28/Let-7 metabolic pathway, impacting cancer stem cells and glycolytic metabolism . In vitro studies indicated that this compound induced cellular senescence and suppressed neurosphere formation in neuroblastoma cells, highlighting its potential as a cytostatic agent rather than a cytotoxic one .

Dermatological Applications

2.1 Treatment of Hirsutism

This compound is also indicated for the topical treatment of unwanted facial hair in women diagnosed with hirsutism. Clinical trials have demonstrated its efficacy in reducing hair growth when applied as a 15% cream .

Clinical Study Results:

- In a controlled trial, 58% of participants treated with this compound cream showed improvement in hair growth after 24 weeks compared to only 34% in the placebo group.

- The cream's effectiveness was statistically significant, with patients reporting reduced discomfort and bother associated with hirsutism .

2.2 Novel Drug Delivery Systems

Recent research has explored innovative drug delivery methods for this compound using electrospun nanofibers. These systems have shown promise in enhancing the localized delivery of the drug while maintaining a high safety profile . The development of medicated face masks incorporating this compound could provide effective management options for hirsutism while offering moisturizing benefits .

Comparative Efficacy Studies

| Application | Efficacy Rate | Study Duration | Patient Population |

|---|---|---|---|

| High-Risk Neuroblastoma | Improved EFS | Up to 2 years | 105 patients |

| Hirsutism (Topical Cream) | 58% improvement | 24 weeks | Women with unwanted facial hair |

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound across different conditions:

- Neuroblastoma Trials: A significant trial showed improved event-free survival rates among high-risk neuroblastoma patients treated with this compound compared to historical controls .

- Hirsutism Studies: Systematic reviews indicate that topical this compound significantly reduces unwanted hair growth, with patient self-assessments favoring treated areas over placebo .

Mécanisme D'action

Target of Action

L-Eflornithine primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

This compound is an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the normal function of ODC, leading to a decrease in the production of polyamines .

Biochemical Pathways

The inhibition of ODC by this compound affects the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation. When ODC is inhibited, the production of polyamines is reduced, affecting these cellular processes . Additionally, this compound can restore the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .

Pharmacokinetics

This compound exhibits enantiospecific pharmacokinetics . The oral bioavailability of this compound is estimated to be around 32%, while that of D-Eflornithine is around 59% .

Result of Action

The inhibition of ODC by this compound leads to a decrease in the production of polyamines, which can slow down or stop the proliferation of cells . This makes this compound effective in treating conditions where rapid cell growth is a problem, such as in certain types of cancer and diseases like African trypanosomiasis .

Analyse Biochimique

Biochemical Properties

L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, this compound disrupts the production of polyamines, which are vital for cell proliferation and differentiation. This inhibition is particularly significant in rapidly dividing cells, such as those found in certain cancers and parasitic infections . The interaction between this compound and ornithine decarboxylase involves the formation of a covalent bond, rendering the enzyme inactive .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation by reducing the levels of polyamines, which are necessary for DNA stabilization and repair . In parasitic infections, such as African trypanosomiasis, this compound disrupts the polyamine biosynthesis pathway, leading to the death of the parasite . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of polyamines .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to ornithine decarboxylase. This binding prevents the natural substrate, ornithine, from accessing the active site of the enzyme . The inhibition of ornithine decarboxylase leads to a decrease in polyamine synthesis, which in turn affects various cellular processes. This compound also influences gene expression by modulating the activity of transcription factors that are dependent on polyamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and metabolic processes . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and parasite growth, although resistance can develop in some cases . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits tumor growth and parasite proliferation . At higher doses, it can cause toxic effects, including myelosuppression and gastrointestinal disturbances . The threshold for these adverse effects varies among different species and is influenced by factors such as age, sex, and overall health .

Metabolic Pathways

This compound is involved in the polyamine biosynthesis pathway, where it inhibits the enzyme ornithine decarboxylase . This inhibition leads to a decrease in the levels of putrescine, spermidine, and spermine, which are critical for cell growth and differentiation . The compound also affects other metabolic pathways by altering the availability of polyamines, which can influence processes such as DNA stabilization, RNA function, and protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It crosses the blood-brain barrier using the cationic amino acid transporter system y+ and organic cation transporters . Once inside the cells, this compound accumulates in the cytoplasm and interacts with ornithine decarboxylase to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with ornithine decarboxylase . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L-Éflornithine peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction de l'acide 2,5-diaminopentanoïque avec la difluorométhylornithine dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que l'éthanol et est effectuée à une température contrôlée pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, L-Éflornithine est produite à l'aide de techniques de synthèse chimique à grande échelle. Le procédé met en œuvre la chromatographie liquide haute performance (HPLC) pour purifier le composé et garantir sa qualité . Les méthodes de production industrielle sont conçues pour être efficaces et rentables, permettant la fabrication à grande échelle du composé.

Analyse Des Réactions Chimiques

Types de réactions : L-Éflornithine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour différentes applications.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant L-Éflornithine comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour obtenir les produits souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant L-Éflornithine dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de L-Éflornithine, tandis que les réactions de substitution peuvent entraîner la formation de dérivés substitués .

Applications de la recherche scientifique

L-Éflornithine a une large gamme d'applications de recherche scientifique dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie . En chimie, il est utilisé comme réactif pour étudier l'inhibition enzymatique et la biosynthèse des polyamines. En biologie, il est utilisé pour étudier le rôle des polyamines dans la croissance et la différenciation cellulaires. En médecine, L-Éflornithine est utilisée pour traiter la trypanosomiase africaine et l'excès de croissance des poils sur le visage chez les femmes . Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

L-Éflornithine exerce ses effets en inhibant de manière irréversible l'enzyme ornithine décarboxylase . Cette enzyme est la première et l'enzyme limitante du taux de biosynthèse des polyamines, qui sont essentielles à la croissance et à la différenciation cellulaires. En inhibant cette enzyme, L-Éflornithine réduit les niveaux de polyamines dans les cellules, affectant ainsi la croissance et la prolifération cellulaires .

Comparaison Avec Des Composés Similaires

L-Éflornithine est unique par rapport aux autres composés similaires en raison de son mécanisme d'action spécifique et de sa capacité à inhiber de manière irréversible l'ornithine décarboxylase . Les composés similaires comprennent l'alpha-difluorométhylornithine et la 2-difluorométhylornithine, qui inhibent également l'ornithine décarboxylase, mais peuvent avoir des propriétés pharmacocinétiques et des applications thérapeutiques différentes .

Activité Biologique

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a compound primarily recognized for its role in treating late-stage human African trypanosomiasis (HAT), caused by Trypanosoma brucei gambiense. This article explores its biological activity, focusing on its antitrypanosomal effects, pharmacokinetics, and clinical applications.

This compound acts as a specific and irreversible inhibitor of ornithine decarboxylase (ODC) , an enzyme crucial for polyamine synthesis. By inhibiting ODC, this compound disrupts the growth and proliferation of T. brucei, leading to reduced parasitic load in infected individuals. This mechanism is particularly effective in late-stage HAT, where the parasite invades the central nervous system.

Antitrypanosomal Activity

Recent studies have demonstrated the enantiospecific antitrypanosomal activity of this compound compared to its D-enantiomer. In vitro experiments showed that this compound exhibited significantly higher potency against various strains of T. brucei gambiense:

| Compound | IC50 (μM) | 95% Confidence Interval |

|---|---|---|

| Racemic Eflornithine | 9.1 | [8.1; 10] |

| This compound | 5.5 | [4.5; 6.6] |

| D-Eflornithine | 50 | [42; 57] |

This data indicates that this compound is approximately 9-fold more potent than D-eflornithine, justifying its use as a primary therapeutic agent in HAT treatment .

Clinical Efficacy and Case Studies

A notable clinical study evaluated the combination therapy of nifurtimox and eflornithine (N+E) in Ugandan patients with late-stage HAT. The study involved 31 patients treated with a regimen of 400 mg/kg/day eflornithine for seven days alongside nifurtimox for ten days. The outcomes were promising:

- Efficacy Rate : Ranged from 90.3% to 100% based on different analysis methods.

- Adverse Events : Major adverse events were reported in five patients, with neutropenia being common (9 out of 31 patients) .

This case series highlighted the potential of combining eflornithine with other agents to enhance treatment outcomes while minimizing adverse effects.

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). A study assessing the stereoselective pharmacokinetics in patients indicated that this compound has distinct absorption characteristics compared to its D counterpart. The total eflornithine concentrations required for effective treatment were found to be significantly higher than the IC50 values observed in vitro, suggesting a need for careful dosing in clinical settings .

Research Findings and Future Directions

This compound continues to be a subject of extensive research beyond its traditional use in HAT. Investigations into its potential applications in cancer therapy have emerged due to its ODC inhibition properties. For instance, studies have shown that DFMO may be beneficial in chemoprevention strategies for colorectal cancer when combined with other agents such as sulindac or aspirin .

Propriétés

Numéro CAS |

66640-93-5 |

|---|---|

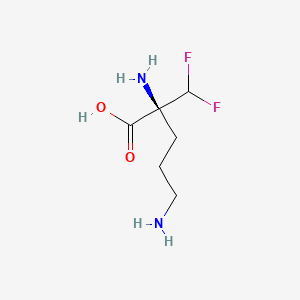

Formule moléculaire |

C6H12F2N2O2 |

Poids moléculaire |

182.17 g/mol |

Nom IUPAC |

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |

Clé InChI |

VLCYCQAOQCDTCN-LURJTMIESA-N |

SMILES |

C(CC(C(F)F)(C(=O)O)N)CN |

SMILES isomérique |

C(C[C@](C(F)F)(C(=O)O)N)CN |

SMILES canonique |

C(CC(C(F)F)(C(=O)O)N)CN |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-Eflornithine; L-alpha-Difluoromethylornithine; (-)-2-Difluoromethylornithine; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?

A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []

Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?

A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]

Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?

A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral this compound-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]

Q4: What challenges exist in developing an effective oral this compound-based therapy?

A4: Despite its higher potency, oral administration of this compound alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of this compound, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral this compound-based therapies. [, ]

Q5: What analytical techniques have been employed to study eflornithine enantiomers?

A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and this compound on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and this compound in biological samples, such as plasma and cerebrospinal fluid. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.